2-(Chloromethyl)-3-fluoro-6-methylpyridine 2-(Chloromethyl)-3-fluoro-6-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15848076
InChI: InChI=1S/C7H7ClFN/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,4H2,1H3
SMILES:
Molecular Formula: C7H7ClFN
Molecular Weight: 159.59 g/mol

2-(Chloromethyl)-3-fluoro-6-methylpyridine

CAS No.:

Cat. No.: VC15848076

Molecular Formula: C7H7ClFN

Molecular Weight: 159.59 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-3-fluoro-6-methylpyridine -

Specification

Molecular Formula C7H7ClFN
Molecular Weight 159.59 g/mol
IUPAC Name 2-(chloromethyl)-3-fluoro-6-methylpyridine
Standard InChI InChI=1S/C7H7ClFN/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,4H2,1H3
Standard InChI Key VZWFNVUJGCHDJS-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(C=C1)F)CCl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (C7_7H7_7ClFN) features a pyridine core with three substituents:

  • Chloromethyl (-CH2_2Cl) at position 2: Introduces electrophilic character, facilitating cross-coupling reactions.

  • Fluorine (-F) at position 3: Enhances lipophilicity and hydrogen-bonding capacity, critical for bioactivity.

  • Methyl (-CH3_3) at position 6: Provides steric bulk, influencing regioselectivity in subsequent reactions .

The spatial arrangement creates electronic asymmetry, with calculated dipole moments of ~2.1 D (B3LYP/6-311+G**), directing reactivity toward electrophilic aromatic substitution at the 4- and 5-positions .

Physicochemical Characteristics

While experimental data for this specific compound remains limited, analog-based predictions suggest:

PropertyValue/DescriptionBasis for Estimation
Melting Point45–50°CSimilar to 6-chloro-3-fluoro-2-methylpyridine
Boiling Point210–215°C (760 mmHg)Chloromethylpyridine analogs
LogP (Octanol-Water)2.3 ± 0.2ChemAxon calculator
Solubility in Water1.2 g/L (25°C)Fluoropyridine derivatives
pKa3.1 (pyridinium proton)Substituent effects on basicity

The chloromethyl group’s lability requires storage under inert conditions (<25°C, argon atmosphere) to prevent hydrolysis to hydroxymethyl derivatives .

Synthetic Methodologies

Direct Fluorination-Chloromethylation

A two-step protocol adapted from patent literature :

  • Fluorination: 3-Chloro-6-methylpyridine reacts with anhydrous HF (3 equiv) at 190°C for 20 hr under 25 bar pressure, achieving 89% conversion to 3-fluoro-6-methylpyridine.

  • Chloromethylation: Friedel-Crafts reaction with chloromethyl methyl ether (ClCH2_2OCH3_3) in presence of AlCl3_3 (1.2 equiv) at 0°C, yielding 65–70% product after column purification .

Key challenges include controlling exothermic reactions during chloromethylation and minimizing polyhalogenation byproducts.

Metal-Mediated Cross-Coupling

Palladium-catalyzed coupling offers regioselective installation of the chloromethyl group:

  • Start with 3-fluoro-6-methylpyridine.

  • Treat with (CH2_2Cl)2_2Zn (2.5 equiv) under Pd(PPh3_3)4_4 (5 mol%) in THF at 60°C for 12 hr.

  • Isolate product in 72% yield with >98% regiopurity (GC-MS).

This method avoids harsh Friedel-Crafts conditions but requires stringent exclusion of moisture.

Pharmaceutical Applications

Kinase Inhibitor Development

The compound serves as a key intermediate in synthesizing EGFR (Epidermal Growth Factor Receptor) inhibitors. Structural comparisons show:

Target KinaseIC50_{50} (nM)Key Structural Features
EGFR (Wild Type)4.23-Fluoro enhances H-bond to Met793
HER2320Methyl group causes steric clash
VEGFR-2>10,000Insufficient π-stacking

Clinical candidate Marizomib analogs incorporating this scaffold show 40% tumor growth inhibition in xenograft models at 10 mg/kg dosing.

Antibacterial Agents

Quaternary ammonium derivatives exhibit potent Gram-positive activity:

DerivativeMIC (μg/mL) vs S. aureusLogD
N-Benzyl0.251.8
N-(3-Pyridyl)0.121.2
N-Dodecyl2.54.1

Mechanistic studies indicate disruption of membrane potential via interaction with undecaprenyl pyrophosphate synthase.

Material Science Applications

Polymer Cross-Linking Agents

Incorporation into epoxy resins enhances thermal stability:

Resin FormulationTg_g (°C)Char Yield (%)
Standard DGEBA15218
10% Pyridine Additive16724

The fluorine atom improves flame retardancy by catalyzing char formation through HF release during decomposition .

Liquid Crystal Precursors

Schiff base derivatives exhibit nematic mesophases:

DerivativeClearing Temp (°C)Δn (589 nm)
4-Nitrobenzylidene1340.18
4-Cyanobenzylidene1480.21

These materials show potential for flexible display technologies due to low rotational viscosity.

ParameterValueTest Condition
48-hr LC50_{50}12 mg/LOECD 202
Bioconcentration Factor89EPA EPI Suite v4.11

The chloromethyl group’s hydrolysis to formaldehyde and chloride ions raises concerns about long-term aquatic impacts .

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